![molecular formula C15H24OS2Si B12528323 Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- CAS No. 712264-71-6](/img/structure/B12528323.png)
Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to a phenoxy group, which is further substituted with a 1,3-dithiolan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- typically involves the reaction of a phenoxy compound with a silane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the starting materials and desired purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and methodologies can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and dithiolan groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the production of advanced materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- involves its interaction with specific molecular targets and pathways. The phenoxy and dithiolan groups play a key role in its reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- include:
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(3,4-pentadien-1-yloxy)-
Uniqueness
What sets Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl- apart from similar compounds is its unique combination of the phenoxy and dithiolan groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
712264-71-6 |
|---|---|
Fórmula molecular |
C15H24OS2Si |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
tert-butyl-[4-(1,3-dithiolan-2-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C15H24OS2Si/c1-15(2,3)19(4,5)16-13-8-6-12(7-9-13)14-17-10-11-18-14/h6-9,14H,10-11H2,1-5H3 |
Clave InChI |
PAZGLBHTDPCDCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


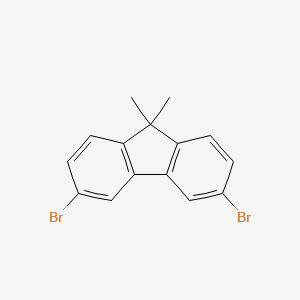
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)

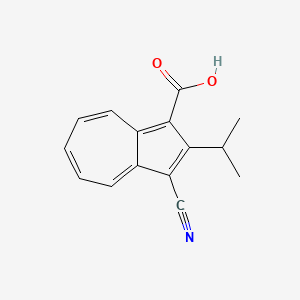
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
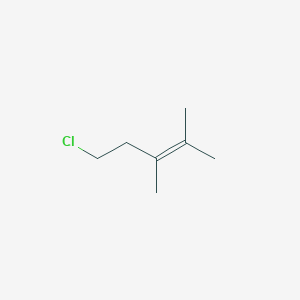


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
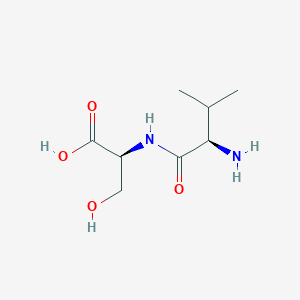
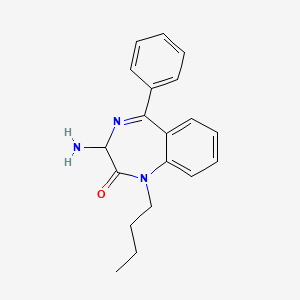
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
